

Application Notes: Sulfo-NHS-LC-Biotin for Protein Labeling in Solution

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Compound of Interest

Compound Name: Sulfo-NHS-LC-Biotin

Cat. No.: B1220122

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Introduction

Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a water-soluble, amine-reactive biotinylation reagent widely used for labeling proteins, antibodies, and other molecules containing primary amines.[1][2][3] The reagent features a long spacer arm (22.4 Å) to minimize steric hindrance when binding to avidin or streptavidin.[4] Its key feature is the sulfonate group on the N-hydroxysuccinimide (NHS) ester, which renders the molecule water-soluble and membrane-impermeable.[1][5][6] This property is particularly advantageous for specifically labeling cell surface proteins without penetrating the cell membrane.[1][5][6][7]

The reaction chemistry involves the NHS ester reacting with primary amino groups (-NH₂), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[2][8][9] This reaction is most efficient at a pH range of 7-9.[2][5][8] The resulting biotinylated proteins can be used in a variety of applications, including ELISAs, Western blotting, immunoprecipitation, and affinity purification.[2][9]

Key Features and Applications:

- **Water-Solubility:** Allows for biotinylation reactions in aqueous buffers without the need for organic solvents like DMSO or DMF.[1][2][8]
- **Amine-Reactivity:** Efficiently labels primary amines in a pH range of 7-9.[2][5][8]
- **Membrane Impermeability:** Ideal for selective labeling of cell surface proteins.[1][5][6]

- Long Spacer Arm: Reduces steric hindrance for efficient binding to avidin and streptavidin.[4]
- Versatile Applications: Labeled proteins can be used for immunoassays, protein purification, and protein interaction studies.[2][5][9]

Quantitative Data Summary

The degree of biotinylation can be controlled by adjusting the molar ratio of **Sulfo-NHS-LC-Biotin** to the protein. The following table summarizes expected labeling efficiencies for antibodies under different conditions.

Protein Concentration & Volume	Molar Excess of Biotin Reagent	Degree of Labeling (Biotin molecules per antibody)
1-10 mg/mL (in 0.5-2 mL)	20-fold	4-6[1][2][6]
50-200 µg/mL (in 200-700 µL)	50-fold	1-4[1][2][6][9]

Experimental Protocol: Biotinylation of Proteins in Solution

This protocol provides a general procedure for biotinylating proteins in solution using **Sulfo-NHS-LC-Biotin**.

A. Materials

- **Sulfo-NHS-LC-Biotin**
- Protein to be labeled
- Reaction Buffer: Amine-free buffer with a pH of 7.2-8.0, such as Phosphate-Buffered Saline (PBS).[1] Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.[1][8]
- Quenching Buffer: 1M Tris-HCl, pH 7.5 or 100 mM glycine.[1]
- Desalting columns or dialysis equipment for removing excess biotin.[1][8]

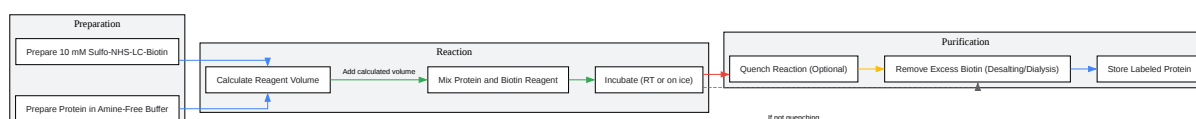
B. Protocol

- Reagent Preparation:
 - Equilibrate the vial of **Sulfo-NHS-LC-Biotin** to room temperature before opening to prevent moisture condensation.[\[1\]](#)[\[8\]](#)
 - Immediately before use, prepare a 10 mM solution of **Sulfo-NHS-LC-Biotin** in ultrapure water.[\[1\]](#) For example, dissolve 2.2 mg in 400 μ L of water.[\[8\]](#) Note: The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for storage.[\[1\]](#)[\[8\]](#)
- Protein Preparation:
 - Dissolve the protein in the Reaction Buffer at a known concentration. If the protein is already in a buffer containing primary amines, it must be exchanged into an appropriate amine-free buffer via dialysis or desalting.[\[1\]](#)
- Calculation of Reagent Volume:
 - Determine the desired molar excess of **Sulfo-NHS-LC-Biotin**. This will depend on the protein concentration and the desired level of labeling (see table above).
 - Calculate the volume of the 10 mM **Sulfo-NHS-LC-Biotin** solution to add to the protein solution.
- Biotinylation Reaction:
 - Add the calculated volume of the 10 mM **Sulfo-NHS-LC-Biotin** solution to the protein solution.
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[\[4\]](#)[\[8\]](#)[\[9\]](#)
- Quenching the Reaction (Optional but Recommended):
 - To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
- Removal of Excess Biotin:

- Remove non-reacted and hydrolyzed biotin reagent using a desalting column or dialysis against PBS.[1][8] This step is crucial for downstream applications where the presence of free biotin can interfere.
- Storage:
 - Store the biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Visualizations

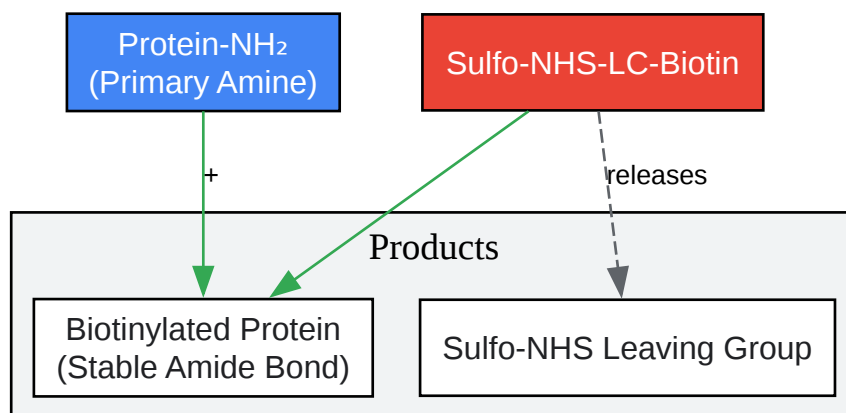
Experimental Workflow



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Caption: Experimental workflow for protein labeling.

Reaction Mechanism



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Caption: Reaction of **Sulfo-NHS-LC-Biotin** with a primary amine.

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